Tert-butyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate
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Overview
Description
Tert-butyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate: is an organic compound that features a tert-butyl group attached to both the amino and phenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine and 4-tert-butylbenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of tert-butylamine and 4-tert-butylbenzaldehyde.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Esterification: The final step involves the esterification of the amine with tert-butyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Oxidized derivatives of the compound, such as nitro or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as primary amines.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as hydrophobicity or thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Protein Labeling: It can be used to label proteins for structural and functional studies using techniques such as NMR spectroscopy.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Manufacturing: The compound can be used in the manufacturing of specialty chemicals and materials with specific properties.
Quality Control: It can be employed in quality control processes to ensure the purity and consistency of products.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The presence of the tert-butyl groups can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Tert-butyl (2R)-2-amino-3-phenylpropanoate: Lacks the additional tert-butyl group on the phenyl ring, resulting in different chemical and biological properties.
Tert-butyl (2R)-2-amino-3-(4-methylphenyl)propanoate: Contains a methyl group instead of a tert-butyl group on the phenyl ring, leading to variations in reactivity and applications.
Uniqueness: Tert-butyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate is unique due to the presence of two tert-butyl groups, which impart distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-16(2,3)13-9-7-12(8-10-13)11-14(18)15(19)20-17(4,5)6/h7-10,14H,11,18H2,1-6H3/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHMXEUKQRAEME-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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